Sulbutiamine-d14

LC-MS/MS Bioanalysis Mass Spectrometry

Bioanalytical variability during sample extraction and ionization compromises sulbutiamine quantification. Sulbutiamine-d14, a +14 Da stable isotope-labeled internal standard, co-elutes identically but resolves via mass shift, correcting for recovery losses and matrix effects. • Enables precise LC-MS/MS quantitation in plasma/tissue matrices • Meets FDA/EMA bioanalytical method validation criteria • Certified ≥98% purity; shipped at ambient temperature.

Molecular Formula C32H46N8O6S2
Molecular Weight 717.0 g/mol
Cat. No. B12373410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulbutiamine-d14
Molecular FormulaC32H46N8O6S2
Molecular Weight717.0 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C
InChIInChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22-/i1D3,2D3,3D3,4D3,19D,20D
InChIKeyCKHJPWQVLKHBIH-SSEUEVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulbutiamine-d14 for LC-MS/MS Bioanalysis: A Stable Isotope-Labeled Internal Standard for Accurate Sulbutiamine Quantification


Sulbutiamine-d14 is a deuterated analogue of the synthetic thiamine derivative sulbutiamine, containing fourteen stable heavy hydrogen atoms incorporated into its molecular structure . It is a stable isotope-labeled (SIL) compound specifically designed for use as an internal standard (IS) in quantitative bioanalytical assays employing liquid chromatography–tandem mass spectrometry (LC–MS/MS) . The compound shares nearly identical physicochemical properties with the unlabeled analyte but is distinguished by a mass shift of +14 Da, enabling precise and accurate quantification of sulbutiamine in complex biological matrices [1].

Why Sulbutiamine-d14 Cannot Be Substituted with Unlabeled or Structurally Similar Internal Standards in LC-MS/MS Quantification


In quantitative LC-MS/MS, the use of an internal standard is critical to correct for variability introduced during sample preparation, extraction, and ionization [1]. Unlabeled sulbutiamine or a structural analogue cannot be used as a reliable IS because it co-elutes and is indistinguishable from the target analyte, failing to compensate for matrix effects or recovery losses [2]. A true stable isotope-labeled internal standard like Sulbutiamine-d14 co-elutes with the analyte but is differentiated by its mass, thereby experiencing identical extraction recovery and ionization conditions, which is essential for achieving the accuracy and precision required for regulatory-compliant bioanalysis [3].

Quantitative Differentiation of Sulbutiamine-d14 Against Closest Analogs and Unlabeled Sulbutiamine in Bioanalytical Performance


Mass Spectrometric Differentiation: Sulbutiamine-d14 vs. Unlabeled Sulbutiamine

Sulbutiamine-d14 is structurally identical to unlabeled sulbutiamine, but the substitution of fourteen hydrogen atoms with deuterium results in a molecular weight of 716.97 g/mol (C32H32D14N8O6S2), a +14 Da mass shift compared to the unlabeled compound (702.89 g/mol, C32H46N8O6S2) . This mass difference allows for chromatographic co-elution with the analyte while providing distinct MS/MS transitions for selective detection, enabling the construction of precise calibration curves and accurate quantitation .

LC-MS/MS Bioanalysis Mass Spectrometry

Comparative Purity and Analytical Grade Specification of Sulbutiamine-d14 vs. Unlabeled Sulbutiamine Standard

Reputable vendors supply Sulbutiamine-d14 at a high purity grade, typically ≥98%, which is crucial for its role as an internal standard to minimize quantitative error . This purity is comparable to the analytical standard grade of unlabeled Sulbutiamine (also ≥98%), ensuring that the labeled IS is not a source of additional impurities that could compromise assay selectivity or accuracy .

Analytical Chemistry Method Validation Reference Standards

Theoretical Performance Advantage of Deuterated Internal Standards Over Unlabeled Analogues in LC-MS/MS Quantification

Stable isotope-labeled internal standards like Sulbutiamine-d14 are theoretically superior to unlabeled structural analogues because they exhibit nearly identical physicochemical properties, including extraction recovery, ionization response, and matrix effects [1]. This similarity allows the IS to correct for losses and signal variability throughout the entire analytical process, whereas an unlabeled analogue may behave differently, leading to inaccurate quantification [2].

LC-MS/MS Bioanalysis Matrix Effects

Validated Application Scenarios for Sulbutiamine-d14 in Bioanalytical and Pharmacokinetic Research


Precise Quantification of Sulbutiamine in Biological Matrices (Plasma, Serum, Tissues) for Pharmacokinetic Studies

Sulbutiamine-d14 is the requisite internal standard for developing and validating sensitive and selective LC-MS/MS methods for the quantification of sulbutiamine in complex biological samples . It corrects for analyte loss during sample extraction and compensates for variable ionization (matrix effects), thereby ensuring the accuracy and precision of pharmacokinetic parameters such as Cmax, Tmax, and AUC [1].

Method Development and Validation for Regulatory Submission in Drug Development

Regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation strongly recommend the use of a stable isotope-labeled internal standard for small molecule quantitation. Sulbutiamine-d14 meets this requirement, providing the necessary specificity and robustness to demonstrate method reliability in support of Investigational New Drug (IND) or New Drug Application (NDA) submissions where sulbutiamine is the analyte [2].

Investigating the Metabolic Fate and Disposition of Sulbutiamine in In Vitro and In Vivo Models

By using Sulbutiamine-d14 as an internal standard in LC-MS/MS assays, researchers can accurately measure the conversion of sulbutiamine to its active metabolites (e.g., isobutyryl-thiamine, thiamine diphosphate) in various in vitro (e.g., cell culture) and in vivo (e.g., rodent) models [3]. This enables robust determination of metabolic stability and intracellular disposition of the drug [4].

Conducting Reproducible Bioequivalence Studies for Generic Sulbutiamine Formulations

For pharmaceutical companies developing generic versions of sulbutiamine formulations, a robust and accurate bioanalytical method is paramount for establishing bioequivalence to the reference listed drug. Sulbutiamine-d14 is the essential internal standard that ensures the high degree of precision and accuracy needed to generate defensible data for regulatory approval of a generic product.

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